molecular formula C9H6Br2N2 B3236052 5-Bromo-8-(bromomethyl)quinoxaline CAS No. 1360599-45-6

5-Bromo-8-(bromomethyl)quinoxaline

Cat. No.: B3236052
CAS No.: 1360599-45-6
M. Wt: 301.96 g/mol
InChI Key: DAVJANLXUOGWFM-UHFFFAOYSA-N
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Description

5-Bromo-8-(bromomethyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family It is characterized by the presence of two bromine atoms attached to the quinoxaline ring, specifically at the 5 and 8 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-(bromomethyl)quinoxaline typically involves the bromination of quinoxaline derivatives. One common method is the reaction of 5-bromoquinoxaline with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromomethyl group at the 8-position . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety. This could include the use of continuous flow reactors and alternative brominating agents to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-(bromomethyl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and primary amines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3) in organic solvents.

Major Products

    Nucleophilic Substitution: Substituted quinoxalines with various functional groups.

    Oxidation: Quinoxaline-2,3-diones and other oxidized derivatives.

    Coupling Reactions: Biaryl and heteroaryl compounds with extended conjugation.

Scientific Research Applications

5-Bromo-8-(bromomethyl)quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-8-(bromomethyl)quinoxaline in biological systems involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromoquinoxaline
  • 8-Bromoquinoxaline
  • 5,8-Dibromoquinoxaline

Uniqueness

5-Bromo-8-(bromomethyl)quinoxaline is unique due to the presence of both bromine and bromomethyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a versatile intermediate for the synthesis of a wide range of derivatives with varied biological and material properties .

Properties

IUPAC Name

5-bromo-8-(bromomethyl)quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2N2/c10-5-6-1-2-7(11)9-8(6)12-3-4-13-9/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVJANLXUOGWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1CBr)N=CC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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